1-(Furan-2-yl)-5-phenylpenta-1,4-dien-3-one

Vue d'ensemble

Description

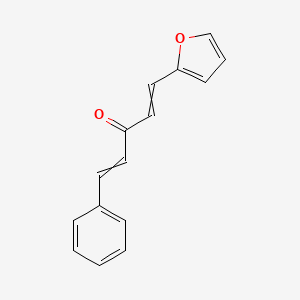

1-(Furan-2-yl)-5-phenylpenta-1,4-dien-3-one is an organic compound belonging to the class of heterocyclic aromatic compounds It features a furan ring, a phenyl group, and a conjugated penta-1,4-dien-3-one system

Méthodes De Préparation

The synthesis of 1-(Furan-2-yl)-5-phenylpenta-1,4-dien-3-one typically involves the following steps:

Aldol Condensation: The initial step involves the aldol condensation of furan-2-carbaldehyde with acetophenone under basic conditions to form the intermediate product.

Dehydration: The intermediate undergoes dehydration to yield the final product, this compound.

Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.

Analyse Des Réactions Chimiques

1-(Furan-2-yl)-5-phenylpenta-1,4-dien-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into corresponding alcohols or alkanes.

Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing various substituents such as halogens, nitro groups, or alkyl groups.

Applications De Recherche Scientifique

Anticancer Activity

One of the most prominent applications of 1-(Furan-2-yl)-5-phenylpenta-1,4-dien-3-one is its anticancer properties. Research indicates that chalcone derivatives exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Activity in Human Lung and Colon Cancer Cells

A study investigated the anticancer effects of a newly synthesized chalcone derivative similar to this compound on human lung (A549, H1299) and colon cancer (HCT116, HT29) cells. The results demonstrated that this compound induced apoptosis and reduced cell viability significantly when combined with standard chemotherapy agents like 5-Fluorouracil (5-FU) .

Antioxidant Activity

In addition to its anticancer properties, this compound exhibits antioxidant activity. This property is crucial for protecting cells from oxidative stress and may contribute to its anticancer efficacy.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods including the Claisen-Schmidt condensation reaction. Its derivatives are being explored for enhanced biological activities.

Comparative Analysis of Anticancer Effects

The following table summarizes the IC50 values of various chalcone derivatives against different cancer cell lines:

Mécanisme D'action

The mechanism of action of 1-(Furan-2-yl)-5-phenylpenta-1,4-dien-3-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s conjugated system allows it to participate in electron transfer reactions, potentially inhibiting or activating specific biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparaison Avec Des Composés Similaires

1-(Furan-2-yl)-5-phenylpenta-1,4-dien-3-one can be compared with similar compounds such as:

2-Furylmethanol: A simpler furan derivative with applications in flavor and fragrance industries.

5-Phenyl-2-furanmethanol: Another furan derivative with potential medicinal applications.

Furfural: A well-known furan compound used in the production of resins and as a precursor for various chemicals.

Activité Biologique

1-(Furan-2-yl)-5-phenylpenta-1,4-dien-3-one, a compound belonging to the class of chalcones, has garnered significant interest due to its diverse biological activities, particularly in the fields of cancer research and antioxidant studies. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its anticancer properties and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction. The compound can be characterized using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry. The spectral data confirm the presence of characteristic functional groups that are pivotal for its biological activity.

Antioxidant Activity

Chalcones are known for their antioxidant properties. The antioxidant activity of this compound has been evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)). In these assays, the compound demonstrated a significant ability to scavenge free radicals, indicating its potential as an antioxidant agent .

Anticancer Activity

The anticancer effects of this compound have been extensively studied against various cancer cell lines, including human colon cancer Caco-2 cells. Research findings indicate that this compound exhibits cytotoxic effects with an IC50 value significantly lower than that of standard chemotherapeutics like 5-Fluorouracil (5-FU) .

The mechanism by which this compound induces apoptosis in cancer cells involves several pathways:

- Induction of Apoptosis : The compound promotes apoptosis through activation of caspases and increase in apoptotic markers such as Annexin V positivity in treated cells .

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G0/G1 phase, leading to reduced proliferation of cancer cells .

- Inhibition of Proliferation : The compound inhibits the proliferation of cancer cells by affecting key signaling pathways involved in cell growth .

Case Studies

Recent studies have highlighted the effectiveness of this compound in various experimental settings:

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Study 1 | Caco-2 | 32.19 ± 3.92 | Apoptosis induction |

| Study 2 | A549 (lung) | <50 | Cell cycle arrest |

| Study 3 | HCT116 (colon) | <40 | Proliferation inhibition |

These studies collectively suggest a promising role for this compound in cancer therapy.

Propriétés

IUPAC Name |

1-(furan-2-yl)-5-phenylpenta-1,4-dien-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c16-14(10-11-15-7-4-12-17-15)9-8-13-5-2-1-3-6-13/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNMUTDRDATJLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363308 | |

| Record name | 1-(furan-2-yl)-5-phenylpenta-1,4-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79629-20-2 | |

| Record name | 1-(furan-2-yl)-5-phenylpenta-1,4-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.